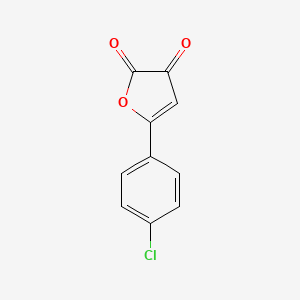![molecular formula C13H12O B14617058 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- CAS No. 58084-68-7](/img/structure/B14617058.png)
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as benz[e]indenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by a fused ring system that includes a benzene ring and an indene moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives and aromatic aldehydes, followed by cyclization reactions facilitated by acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: A simpler compound with a similar indene moiety but lacking the additional fused rings.
Naphthalene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Tetralin: A hydrogenated derivative of naphthalene with similar properties.
Uniqueness
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms.
Eigenschaften
CAS-Nummer |
58084-68-7 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1,2,4,5-tetrahydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H12O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-4H,5-8H2 |
InChI-Schlüssel |
BAMJWCXNFRTOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CCC2=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


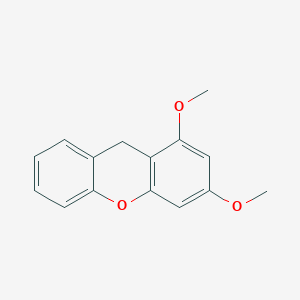

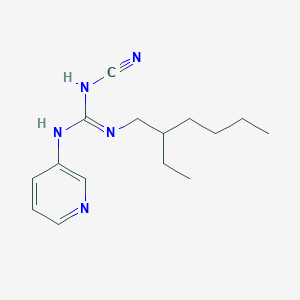

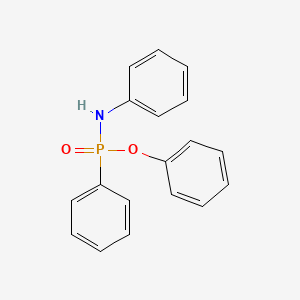
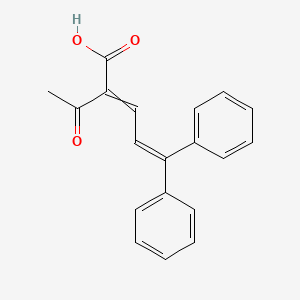

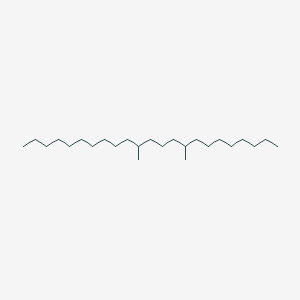
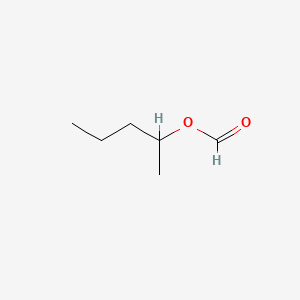
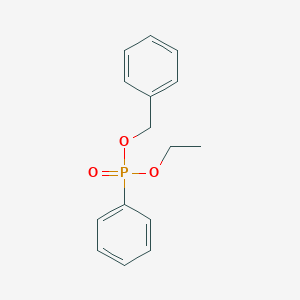
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
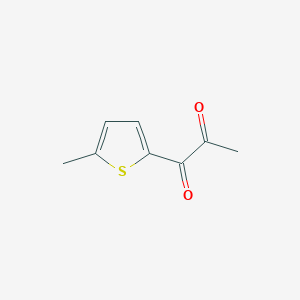
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
